(R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride
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Overview
Description
®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. It is known for its enantiomeric purity and is often used as a building block in the synthesis of more complex molecules. The compound is characterized by its specific rotation and is commonly used in asymmetric synthesis and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride typically involves the reaction of ®-1-phenylethylamine with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the context, and can modulate the activity of its targets through covalent bonding, hydrogen bonding, or other molecular interactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-N-Isopropyl-1-phenylethylamine hydrochloride: The enantiomer of the compound, which has different optical properties and biological activities.
N-Methyl-1-phenylethylamine hydrochloride: A structurally similar compound with a methyl group instead of an isopropyl group.
N-Ethyl-1-phenylethylamine hydrochloride: Another similar compound with an ethyl group replacing the isopropyl group.
Uniqueness
®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct optical and biological properties. Its enantiomeric purity makes it particularly valuable in asymmetric synthesis and chiral resolution processes, where the precise control of stereochemistry is crucial.
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRDLWQPQZOASL-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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